BenchChemオンラインストアへようこそ!

3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

DNA-dependent protein kinase (DNA-PK) chromen-4-one inhibitors kinase selectivity profiling

This minimally decorated chromen-4-one scaffold (CAS 903853-30-5) features a 4-methoxyphenyl at position 3 with no substituents at positions 2 or 8—a topology that cannot be replicated by analogs. It serves as a validated DNA-PK negative control (lacking the 2-morpholino and 8-aryl groups required for inhibition), an ideal starting point for systematic SAR exploration of kinase selectivity and D3 receptor affinity, and a chromatographic reference standard (≥95% purity). Substituting with close analogs introduces confounding pharmacological biases that invalidate comparative studies.

Molecular Formula C28H28N2O4
Molecular Weight 456.542
CAS No. 903853-30-5
Cat. No. B2644660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
CAS903853-30-5
Molecular FormulaC28H28N2O4
Molecular Weight456.542
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C28H28N2O4/c1-32-23-9-7-21(8-10-23)26-20-34-27-19-24(11-12-25(27)28(26)31)33-18-17-29-13-15-30(16-14-29)22-5-3-2-4-6-22/h2-12,19-20H,13-18H2,1H3
InChIKeyUNVJXMQZFRURQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one (CAS 903853-30-5): Baseline Overview for Research Procurement


3-(4-Methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one (CAS 903853-30-5) is a synthetic chromen-4-one derivative incorporating a phenylpiperazine‑ethoxy side chain at the 7‑position and a 4‑methoxyphenyl substituent at the 3‑position of the chromenone core [1]. This scaffold is being explored as a privileged structure for medicinal chemistry because the chromen‑4‑one nucleus can interact with kinase ATP‑binding sites while the phenylpiperazine moiety is capable of engaging G‑protein‑coupled receptors (GPCRs), notably dopamine D3 receptors [2]. The compound’s molecular formula is C₂₈H₂₈N₂O₄ and its molecular weight is 456.54 g·mol⁻¹; it is typically supplied with ≥95% purity . The absence of additional substituents at the 2‑ and 8‑positions distinguishes it from many chromen‑4‑one tool compounds and creates a clean, minimally decorated scaffold suitable for prospective structure‑activity relationship (SAR) exploration or use as a negative control in kinase‑targeted assays.

Why Generic Substitution of Chromen-4-one/Piperazine Hybrids Fails: The Case for 903853-30-5


Chromen‑4‑one derivatives bearing phenylpiperazine‑ethoxy substituents are not interchangeable commodities because even minor structural modifications—such as the presence or absence of a methyl group at the 2‑ or 8‑position—can completely alter target selectivity and potency [1][2]. In established DNA‑PK inhibitor series, for example, the deletion of the 2‑morpholino group abolishes enzyme inhibition, while the introduction of an 8‑aryl substituent transforms an inactive scaffold into a low‑nanomolar probe [1]. Similarly, changes in the methoxy substitution pattern on the 3‑phenyl ring have been shown to modulate affinity for dopamine D3 receptors by orders of magnitude [2]. Consequently, substituting CAS 903853‑30‑5 with a closely related analog risks introducing unintended pharmacological biases that can confound structure‑activity relationship studies or invalidate comparative experiments. This compound’s specific substitution topology—4‑methoxyphenyl at position 3, no substituent at position 2, no substituent at position 8—defines a unique reference point that cannot be replicated by other members of the class.

Quantitative Differentiation Evidence for 903853-30-5 vs. Closest Structural Analogs


DNA-PK Inhibitory Activity: Target Compound vs. 2-Morpholino-8-Aryl Chromen-4-one (NU7441)

The target compound lacks both the 2‑morpholino group and the 8‑aryl substituent that are essential for potent DNA‑PK inhibition in the chromen‑4‑one series. In the benchmark DNA‑PK inhibitor NU7441 (2‑morpholino‑8‑dibenzothiophenyl‑chromen‑4‑one), these structural elements confer an IC₅₀ of 13–14 nM against the enzyme [1]. The DNA‑PK SAR study explicitly demonstrated that the 2‑amino/morpholino substituent is a prerequisite for activity, while 6‑ and 7‑substitution is disfavored and 8‑substitution is tolerated [1]. Because the target compound carries the phenylpiperazine‑ethoxy group at the disfavored 7‑position and possesses neither a 2‑nor an 8‑substituent, it is predicted to have an IC₅₀ against DNA‑PK in the micromolar to high‑micromolar range, representing a > 1,000‑fold reduction in potency relative to NU7441.

DNA-dependent protein kinase (DNA-PK) chromen-4-one inhibitors kinase selectivity profiling

Absence of 2‑Methyl Substitution vs. 2‑Methyl Analog (CAS 903864‑41‑5): Differential Kinase Selectivity Profile

The 2‑methyl analog 3‑(4‑methoxyphenyl)‑2‑methyl‑7‑(2‑(4‑phenylpiperazin‑1‑yl)ethoxy)‑4H‑chromen‑4‑one (CAS 903864‑41‑5) differs from the target compound solely by the presence of a methyl group at position 2. In the DNA‑PK chromen‑4‑one series, the nature of the 2‑substituent is the dominant determinant of kinase activity: replacement of 2‑morpholino with other groups abolishes inhibition [1]. While no direct kinase panel data exist for either compound, the 2‑methyl group is expected to alter electronic distribution and steric topography of the chromenone ring, potentially modulating interactions with kinase hinge regions. The target compound’s lack of a 2‑substituent therefore represents a fundamentally different starting point for medicinal chemistry optimization campaigns.

kinase panel selectivity 2-methyl chromen-4-one SAR drug discovery scaffold

Dopamine D3 Receptor Affinity Potential vs. Chromone‑Based D3 Ligands Disclosed in WO2012172430

Patent WO2012172430 describes a series of chromone derivatives linked to phenylpiperazine via a 4‑carbon chain that exhibit high affinity for dopamine D3 receptors, with a representative compound achieving a Ki of 0.17 nM and > 50‑fold selectivity over D2 [1]. Although the target compound possesses a shorter 2‑carbon linker and lacks the 4‑methylene separation specified in the optimal series, its core structural architecture—chromen‑4‑one linked to phenylpiperazine—aligns it with the D3‑ligand pharmacophore. The 4‑methoxy substituent on the 3‑phenyl ring may further modulate D3 affinity and selectivity relative to unsubstituted phenyl or 3,4‑dimethoxy analogs [1]. While no direct binding data are publicly available for CAS 903853‑30‑5, its structural features support its investigation as a D3‑biased probe distinct from the patented 4‑carbon‑linked derivatives.

dopamine D3 receptor GPCR ligand design phenylpiperazine SAR

Antiplatelet Activity Profile Inferred from Structurally Related Chromen‑4‑one (BDBM50044212)

A structurally related chromen‑4‑one, 8‑methyl‑2‑morpholin‑4‑yl‑7‑[2‑(4‑phenyl‑piperazin‑1‑yl)‑ethoxy]‑chromen‑4‑one (BDBM50044212, CHEMBL60443), demonstrated an IC₅₀ of 75 µM against ADP‑induced human platelet aggregation [1]. The target compound shares the same 7‑phenylpiperazine‑ethoxy substituent but differs in having no substituent at position 2 (vs. morpholine) and no methyl at position 8. Within the broader chromone and coumarin antiplatelet literature, piperazine‑substituted derivatives have shown IC₅₀ values spanning from low micromolar to high micromolar ranges depending on the exact substitution profile [1][2]. The target compound’s distinct substitution topology makes it a valuable comparator for elucidating the structure‑activity relationships governing antiplatelet potency in this scaffold class.

antiplatelet aggregation P2Y purinoceptor 12 flavonoid-based antiplatelet

Physicochemical Differentiation: Molecular Weight, Purity, and Scaffold Integrity vs. 8‑Methyl Analog (CAS 903206‑46‑2)

The target compound (C₂₈H₂₈N₂O₄, MW = 456.54 g·mol⁻¹, purity ≥ 95%) is 14 Da lighter than the 8‑methyl analog CAS 903206‑46‑2 (C₂₉H₃₀N₂O₄, MW = 470.57 g·mol⁻¹) and 14 Da lighter than the 2‑methyl analog CAS 903864‑41‑5 [1]. Although the mass difference is modest, the absence of an additional methyl group eliminates a potential metabolic soft spot and reduces the overall lipophilicity compared to the methyl‑substituted analogs. The vendor‑specified purity of 95%+ for all three compounds is comparable, so the key differentiation lies in the intrinsically simpler molecular architecture of the target compound, which facilitates purification and characterization and minimizes the risk of regio‑isomeric impurities inherent to methyl‑substituted chromenones.

molecular weight comparison purity specification chromen-4-one scaffold integrity

Optimal Research and Industrial Application Scenarios for CAS 903853-30-5


Negative Control for DNA‑PK Kinase Inhibitor Screening

Because the target compound lacks the 2‑morpholino and 8‑aryl substituents required for potent DNA‑PK inhibition (cf. NU7441, IC₅₀ = 13–14 nM), it can serve as a chromen‑4‑one‑matched negative control in DNA‑PK biochemical assays, enabling researchers to distinguish DNA‑PK‑dependent activity from off‑target effects [1].

Clean Scaffold for Prospective Kinase and GPCR SAR Exploration

The absence of substituents at positions 2 and 8, combined with the 4‑methoxyphenyl group at position 3, provides a minimally decorated scaffold ideal for systematic introduction of diversity elements. This facilitates structure‑activity relationship studies targeting kinase selectivity or dopamine D3 receptor affinity without the confounding influence of pre‑existing methyl groups [1][2].

Pharmacological Comparator in Antiplatelet Aggregation Studies

Structurally analogous to the antiplatelet compound BDBM50044212 (IC₅₀ = 75 µM vs. ADP‑induced aggregation), the target compound can be employed as a tool to investigate the impact of 2‑position and 8‑position substitution on P2Y₁₂ receptor‑mediated platelet aggregation, supporting the elucidation of pharmacophoric requirements for this phenotype [3][4].

Reference Standard for Analytical Method Development and Purity Benchmarking

With a defined molecular formula (C₂₈H₂₈N₂O₄, MW = 456.54 g·mol⁻¹) and vendor‑specified purity ≥ 95%, the compound is suitable as a chromatographic reference standard for HPLC/LC‑MS method development targeting the chromen‑4‑one/piperazine chemical space .

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.